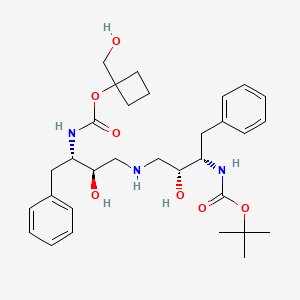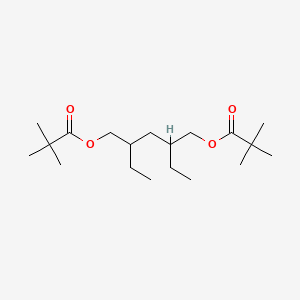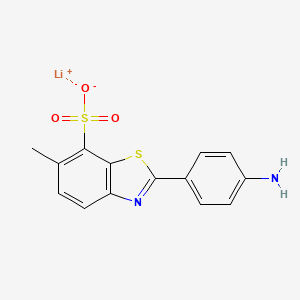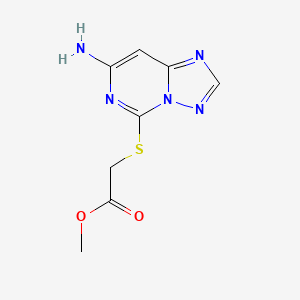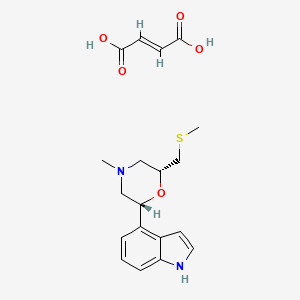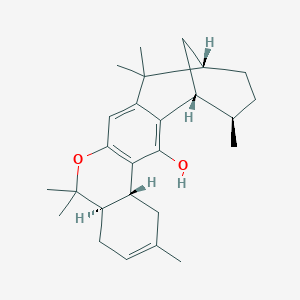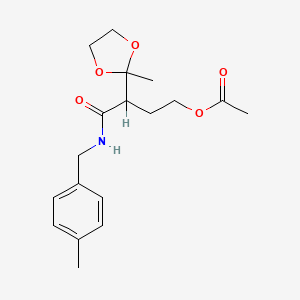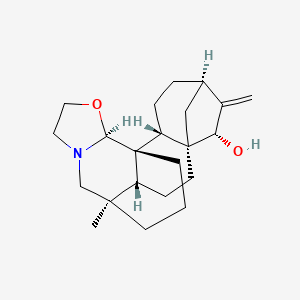
5H,13cH-8a,11-Methano-6,13b-propanocyclohept(h)oxazolo(2,3-a)isoquinolin-9-ol, dodecahydro-6-methyl-10-methylene-, (6R,6aR,8aR,9S,11R,13aR,13bS,13cS)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Its chemical formula is C22H33NO2, and it has a molecular weight of 343.5 g/mol . Veatchine is a complex organic molecule with a unique structure that includes multiple stereocenters, making it an interesting subject for chemical and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Veatchine involves multiple steps, starting from simpler organic molecules. The exact synthetic route can vary, but it typically involves the formation of the core structure through a series of cyclization reactions, followed by the introduction of functional groups through various organic reactions. Common reagents used in the synthesis include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of Veatchine would likely involve scaling up the laboratory synthesis methods to larger reactors. This process would require optimization to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis could be employed to improve efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Veatchine can undergo various types of chemical reactions, including:
Oxidation: Veatchine can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in Veatchine, leading to different derivatives.
Substitution: Various substitution reactions can occur, where functional groups in Veatchine are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Veatchine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which Veatchine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and the biological context in which Veatchine is used. Detailed studies are required to elucidate the precise mechanisms and pathways.
Vergleich Mit ähnlichen Verbindungen
Veatchine can be compared with other similar compounds to highlight its uniqueness Similar compounds might include other alkaloids or complex organic molecules with similar structures
List of Similar Compounds
Morphine: Another complex alkaloid with significant biological activity.
Codeine: Similar in structure to morphine but with different pharmacological properties.
Papaverine: An alkaloid with a different mechanism of action but similar structural features.
Eigenschaften
CAS-Nummer |
76-53-9 |
|---|---|
Molekularformel |
C22H33NO2 |
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
(1S,2R,5R,7S,8R,11R,12R,18S)-12-methyl-6-methylidene-17-oxa-14-azahexacyclo[10.6.3.15,8.01,11.02,8.014,18]docosan-7-ol |
InChI |
InChI=1S/C22H33NO2/c1-14-15-4-5-17-21(12-15,18(14)24)9-6-16-20(2)7-3-8-22(16,17)19-23(13-20)10-11-25-19/h15-19,24H,1,3-13H2,2H3/t15-,16-,17-,18+,19+,20+,21-,22+/m1/s1 |
InChI-Schlüssel |
MGAZMNWJFPAAIU-AFROGUPUSA-N |
Isomerische SMILES |
C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3CC[C@H](C4)C(=C)[C@@H]5O)[C@H]6N(C2)CCO6 |
Kanonische SMILES |
CC12CCCC3(C1CCC45C3CCC(C4)C(=C)C5O)C6N(C2)CCO6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


